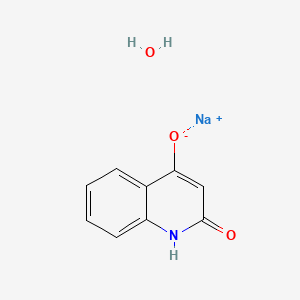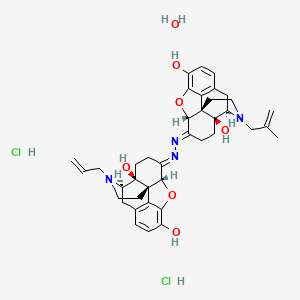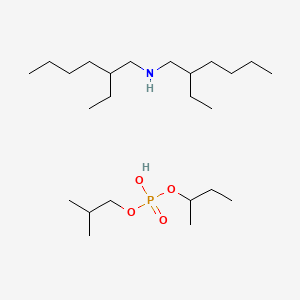
Einecs 308-792-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Einecs 308-792-2 involves the reaction of sec-butyl isobutyl hydrogen phosphate with 2-ethyl-N-(2-ethylhexyl)hexylamine in a 1:1 molar ratio . The synthetic route typically involves the following steps:
Synthesis of sec-butyl isobutyl hydrogen phosphate:
Reaction with 2-ethyl-N-(2-ethylhexyl)hexylamine: The sec-butyl isobutyl hydrogen phosphate is then reacted with 2-ethyl-N-(2-ethylhexyl)hexylamine under controlled conditions to form the final compound.
Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Einecs 308-792-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Einecs 308-792-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Einecs 308-792-2 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Einecs 308-792-2 can be compared with other similar compounds, such as:
sec-butyl isobutyl hydrogen phosphate: The parent compound without the amine component.
2-ethyl-N-(2-ethylhexyl)hexylamine: The amine component without the phosphate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its individual components.
Propriétés
Numéro CAS |
98510-84-0 |
|---|---|
Formule moléculaire |
C24H54NO4P |
Poids moléculaire |
451.7 g/mol |
Nom IUPAC |
butan-2-yl 2-methylpropyl hydrogen phosphate;2-ethyl-N-(2-ethylhexyl)hexan-1-amine |
InChI |
InChI=1S/C16H35N.C8H19O4P/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;1-5-8(4)12-13(9,10)11-6-7(2)3/h15-17H,5-14H2,1-4H3;7-8H,5-6H2,1-4H3,(H,9,10) |
Clé InChI |
SVUXDVCNCPFBQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNCC(CC)CCCC.CCC(C)OP(=O)(O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)

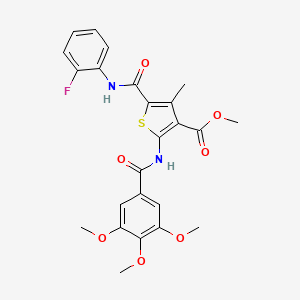
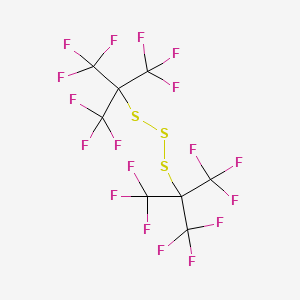


![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)


![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)
